molecular formula C11H20N4O B11734073 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11734073
M. Wt: 224.30 g/mol
InChI Key: OEELEIXGYANREA-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have found applications in various sectors, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide can be achieved through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines, followed by a series of reduction and condensation reactions . The use of transition-metal catalysts and photoredox reactions has also been explored to enhance the efficiency of the synthesis .

Industrial Production Methods

In industrial settings, the production of pyrazole derivatives often involves multicomponent processes and the use of novel reactants. The operational simplicity and high yields of these methods make them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol

Uniqueness

Compared to similar compounds, 3-Amino-N-butyl-1-ethyl-n-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its butyl and ethyl substituents enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-amino-N-butyl-1-ethyl-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O/c1-4-6-7-14(3)11(16)9-8-15(5-2)13-10(9)12/h8H,4-7H2,1-3H3,(H2,12,13)

InChI Key

OEELEIXGYANREA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CN(N=C1N)CC

Origin of Product

United States

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